molecular formula C19H19ClN4O3S2 B2785084 N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide CAS No. 851979-14-1

N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide

Cat. No.: B2785084
CAS No.: 851979-14-1
M. Wt: 450.96
InChI Key: NKBPPVGGUXIKNQ-UHFFFAOYSA-N
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Description

N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a synthetic organic compound that belongs to the class of benzohydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide typically involves a multi-step process:

    Formation of 4-chlorobenzo[d]thiazole: This step involves the cyclization of 4-chloroaniline with carbon disulfide and sulfur to form the benzo[d]thiazole ring.

    Hydrazide Formation: The final step involves the reaction of the sulfonylated benzo[d]thiazole with hydrazine hydrate to form the benzohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzohydrazide
  • **N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S2/c20-15-5-4-6-16-17(15)21-19(28-16)23-22-18(25)13-7-9-14(10-8-13)29(26,27)24-11-2-1-3-12-24/h4-10H,1-3,11-12H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBPPVGGUXIKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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